molecular formula C52H65N3O8P+ B1496597 Gamitrinib TPP CAS No. 1131626-46-4

Gamitrinib TPP

Cat. No.: B1496597
CAS No.: 1131626-46-4
M. Wt: 891.1 g/mol
InChI Key: OAUJLFPWRFHSNE-FEHIUCOBSA-O
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Description

Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . G-TPP is widely used in various scientific fields due to its unique chemical properties and structural resemblance to natural porphyrins.

Preparation Methods

Synthetic Routes and Reaction Conditions

G-TPP is primarily synthesized using two methods: the Lindsey method and the Adler method . In the Lindsey method, benzaldehyde is condensed with pyrrole in a halogenated solvent at room temperature, followed by oxidation to yield G-TPP. The Adler method involves the condensation of benzaldehyde with pyrrole under acidic conditions, followed by oxidation.

Industrial Production Methods

Industrial production of G-TPP typically involves large-scale synthesis using the Lindsey method due to its efficiency and high yield. The process is optimized to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

G-TPP undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions

    Oxidation: G-TPP can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of G-TPP is typically carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms in G-TPP with other functional groups using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of G-TPP with altered chemical and physical properties, making them suitable for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of G-TPP

G-TPP is unique due to its structural resemblance to natural porphyrins, making it an ideal model compound for studying porphyrin chemistry and its applications in various fields. Its ability to form stable complexes with metal ions and participate in biochemical reactions further distinguishes it from other similar compounds .

Properties

CAS No.

1131626-46-4

Molecular Formula

C52H65N3O8P+

Molecular Weight

891.1 g/mol

IUPAC Name

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1

InChI Key

OAUJLFPWRFHSNE-FEHIUCOBSA-O

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gamitrinib TPP
Reactant of Route 2
Gamitrinib TPP

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